REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[CH3:16][O:17][C:18]1[N:19]=[N:20][CH:21]=[CH:22][CH:23]=1.[CH2:24]([Sn:28]([CH2:34][CH2:35][CH2:36][CH3:37])([CH2:30][CH2:31][CH2:32][CH3:33])Cl)[CH2:25][CH2:26][CH3:27].[Cl-].[NH4+]>C(OCC)C>[CH3:16][O:17][C:18]1[N:19]=[N:20][CH:21]=[CH:22][C:23]=1[Sn:28]([CH2:30][CH2:31][CH2:32][CH3:33])([CH2:34][CH2:35][CH2:36][CH3:37])[CH2:24][CH2:25][CH2:26][CH3:27] |f:4.5|
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Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
COC=1N=NC=CC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
tributylchlorostannane
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](Cl)(CCCC)CCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled down to −78° C.
|
Type
|
STIRRING
|
Details
|
After stirring at −78° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm up to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous solution of ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (100% hexanes to 1:1 hexanes/diethyl ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=NC=CC1[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 10.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |